molecular formula C16H20BrNO B321960 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide

Katalognummer: B321960
Molekulargewicht: 322.24 g/mol
InChI-Schlüssel: NFJHWNSIKXSSAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide is a chemical compound with a complex structure that includes a bromine atom, a cyclohexene ring, and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the bromination of the benzamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alkenes, and substitution may yield various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide include:

Eigenschaften

Molekularformel

C16H20BrNO

Molekulargewicht

322.24 g/mol

IUPAC-Name

3-bromo-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C16H20BrNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19)

InChI-Schlüssel

NFJHWNSIKXSSAT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Br

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.